

Application Notes and Protocols for Polylysine Coating in ELISAs

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Polylysine

Cat. No.: B1216035

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Enhancing Protein Adsorption and Assay Sensitivity with Polylysine-Coated Microplates

In the realm of immunoassays, achieving high sensitivity and specificity is paramount. The efficiency of an Enzyme-Linked Immunosorbent Assay (ELISA) is fundamentally dependent on the successful immobilization of antigens or antibodies to the microplate surface. Incomplete or inconsistent protein adsorption can lead to high background noise, low signal intensity, and poor reproducibility. A **polylysine** coating on the surface of ELISA plates offers a robust solution to these challenges by significantly enhancing protein adsorption, thereby improving assay performance.

Polylysine is a synthetic polymer of the amino acid lysine. It exists in two forms: Poly-L-lysine (PLL) and Poly-D-lysine (PDL). Both forms are effective for coating surfaces; however, PDL is often preferred in cell culture applications as it is less susceptible to degradation by cellular proteases. For protein-coating in ELISAs, both PLL and PDL are widely used.^{[1][2]} The primary mechanism of action involves electrostatic interactions. The positively charged ϵ -amino groups of the lysine residues in the polymer chain interact with the negatively charged groups on the surface of proteins and other biomolecules, leading to a more stable and efficient immobilization.^[2]

This application note provides detailed protocols for coating microplates with **polylysine** and for performing ELISAs on these coated surfaces. It also presents a summary of quantitative data demonstrating the enhanced protein adsorption and signal intensity achieved with this method.

Key Benefits of Polylysine Coating in ELISAs:

- **Increased Protein Binding:** The positively charged surface created by the **polylysine** coating promotes the adhesion of a wide range of proteins, including those that bind poorly to conventional polystyrene plates.[3]
- **Enhanced Assay Sensitivity:** By increasing the amount of immobilized antigen or capture antibody, **polylysine** coating can lead to a significant enhancement in the detection signal, allowing for the quantification of low-abundance analytes.[4][5]
- **Improved Signal-to-Noise Ratio:** The more efficient and stable binding of proteins can result in a stronger signal relative to the background, leading to more reliable and reproducible data.
- **Versatility:** The coating procedure is simple and can be applied to a variety of polystyrene microplates.

Quantitative Data Summary

The use of a poly-L-lysine (PLL) pre-coat has been shown to significantly enhance the signal in ELISA assays for various antigens. The following tables summarize the quantitative improvements observed in assays performed on PLL-coated plates compared to uncoated plates. The data is based on the findings from a study by Stearns et al. (2016), which demonstrated the utility of a PLL pre-coat for the detection of antinuclear antibodies.[4]

Table 1: Enhanced Detection of Anti-DNA Antibodies

DNA Concentration (ng/mL)	Direct Coat (OD 450nm)	PLL Pre-Coat (OD 450nm)	Fold Increase
10	~0.2	~0.8	~4.0
100	~0.4	~1.5	~3.8
1000	~0.8	~2.5	~3.1
5000	~1.2	>3.0	>2.5

Table 2: Enhanced Detection of Anti-Nucleosome Antibodies

Nucleosome Concentration (ng/mL)	Direct Coat (OD 450nm)	PLL Pre-Coat (OD 450nm)	Fold Increase
10	~0.1	~0.4	~4.0
100	~0.2	~1.0	~5.0
1000	~0.5	~2.0	~4.0
5000	~1.0	>3.0	>3.0

Table 3: Enhanced Detection of Anti-Tetanus Toxoid Antibodies

Tetanus Toxoid Concentration (ng/mL)	Direct Coat (OD 450nm)	PLL Pre-Coat (OD 450nm)	Fold Increase
0.1	~0.1	~0.3	~3.0
1	~0.2	~0.8	~4.0
10	~0.5	~1.8	~3.6
100	~1.2	>2.5	>2.1

Experimental Protocols

Protocol 1: Preparation of Poly-L-lysine Solution (0.1 mg/mL)

Materials:

- Poly-L-lysine hydrobromide (MW 70,000-150,000)
- Sterile, tissue culture grade water
- Sterile conical tubes (50 mL)
- 0.22 µm sterile filter

Procedure:

- Weigh out 5 mg of Poly-L-lysine powder and transfer it to a 50 mL sterile conical tube.
- Add 50 mL of sterile, tissue culture grade water to the tube.
- Mix gently by inverting the tube until the poly-L-lysine is completely dissolved.
- Sterilize the solution by passing it through a 0.22 µm sterile filter.
- Aliquot the sterile solution into smaller, single-use volumes and store at -20°C for long-term storage or at 4°C for short-term use (up to 3 months). Avoid repeated freeze-thaw cycles.

Protocol 2: Coating of 96-Well Microplates with Poly-L-lysine

Materials:

- 96-well polystyrene microplates (high-binding)
- Prepared sterile 0.1 mg/mL Poly-L-lysine solution
- Sterile phosphate-buffered saline (PBS)
- Aspirator or multichannel pipette

- Laminar flow hood

Procedure:

- Bring the 0.1 mg/mL poly-L-lysine solution to room temperature.
- Under a laminar flow hood, add 100 μ L of the poly-L-lysine solution to each well of the 96-well microplate.
- Gently tap the plate to ensure the entire surface of each well is covered.
- Incubate the plate at room temperature for 1-2 hours, or overnight at 4°C.
- After incubation, aspirate the poly-L-lysine solution from the wells.
- Wash the wells three times with 200 μ L of sterile PBS per well.
- After the final wash, aspirate the PBS completely and allow the plate to air dry in the laminar flow hood for at least 2 hours.
- The coated and dried plates can be used immediately or stored at 4°C in a sealed bag for up to one month.

Protocol 3: General ELISA Protocol on Polylysine-Coated Plates

Materials:

- **Polylysine**-coated 96-well microplate
- Antigen or capture antibody solution in a suitable coating buffer (e.g., PBS)
- Blocking buffer (e.g., 1% BSA in PBS)
- Wash buffer (e.g., PBS with 0.05% Tween-20)
- Sample and standard dilutions

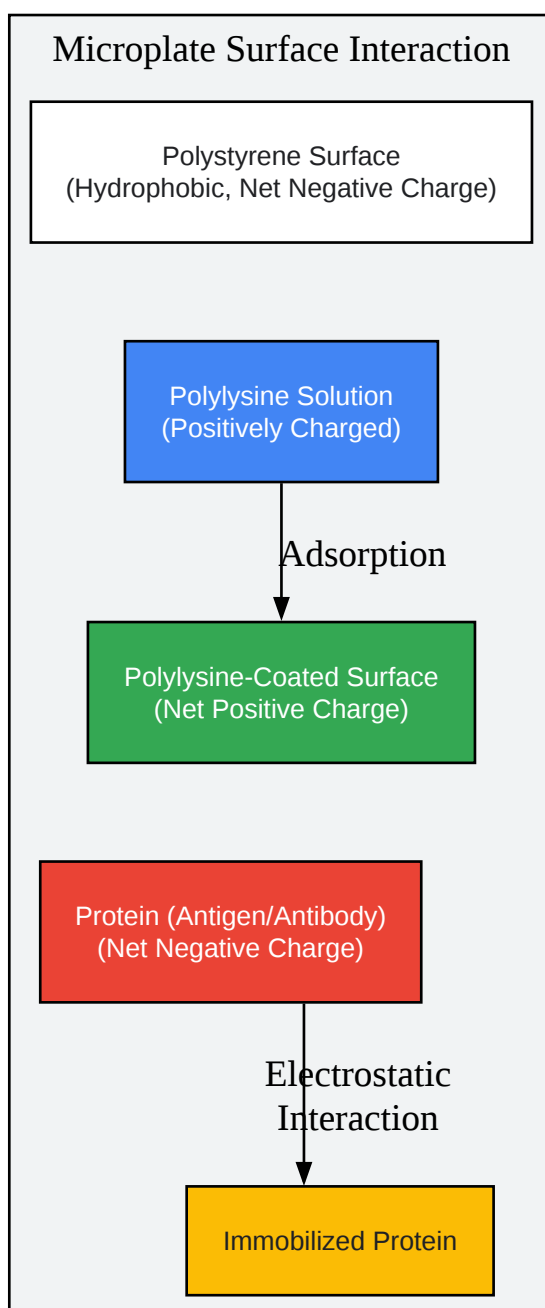
- Detection antibody (conjugated to an enzyme, e.g., HRP)
- Enzyme substrate (e.g., TMB for HRP)
- Stop solution (e.g., 2N H₂SO₄)
- Microplate reader

Procedure:

- Antigen/Antibody Coating:
 - Dilute the antigen or capture antibody to the desired concentration in coating buffer.
 - Add 100 µL of the diluted solution to each well of the **polylysine**-coated plate.
 - Incubate overnight at 4°C.
- Washing:
 - Aspirate the coating solution from the wells.
 - Wash the wells three times with 200 µL of wash buffer per well.
- Blocking:
 - Add 200 µL of blocking buffer to each well.
 - Incubate for 1-2 hours at room temperature.
- Washing:
 - Aspirate the blocking buffer.
 - Wash the wells three times with 200 µL of wash buffer per well.
- Sample/Standard Incubation:
 - Add 100 µL of the prepared samples and standards to the appropriate wells.

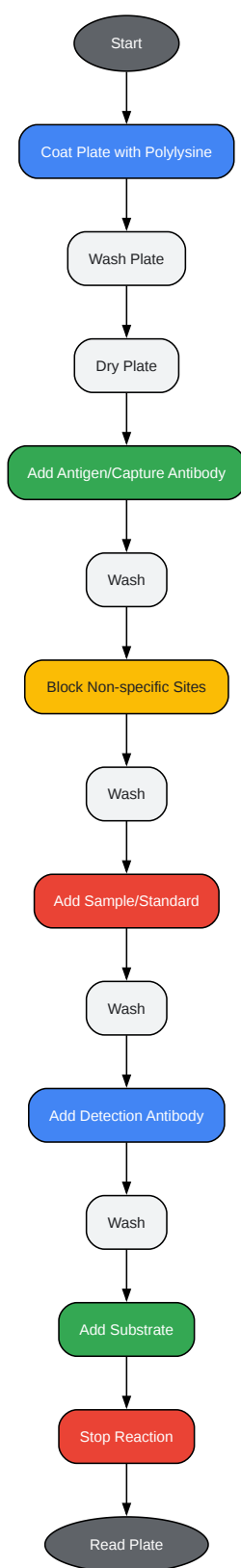
- Incubate for 2 hours at room temperature.
- Washing:
 - Aspirate the samples and standards.
 - Wash the wells three times with 200 μ L of wash buffer per well.
- Detection Antibody Incubation:
 - Add 100 μ L of the diluted enzyme-conjugated detection antibody to each well.
 - Incubate for 1 hour at room temperature.
- Washing:
 - Aspirate the detection antibody solution.
 - Wash the wells five times with 200 μ L of wash buffer per well.
- Substrate Development:
 - Add 100 μ L of the enzyme substrate to each well.
 - Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development is observed.
- Stopping the Reaction:
 - Add 50 μ L of stop solution to each well to stop the reaction.
- Reading the Plate:
 - Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

Visualizations



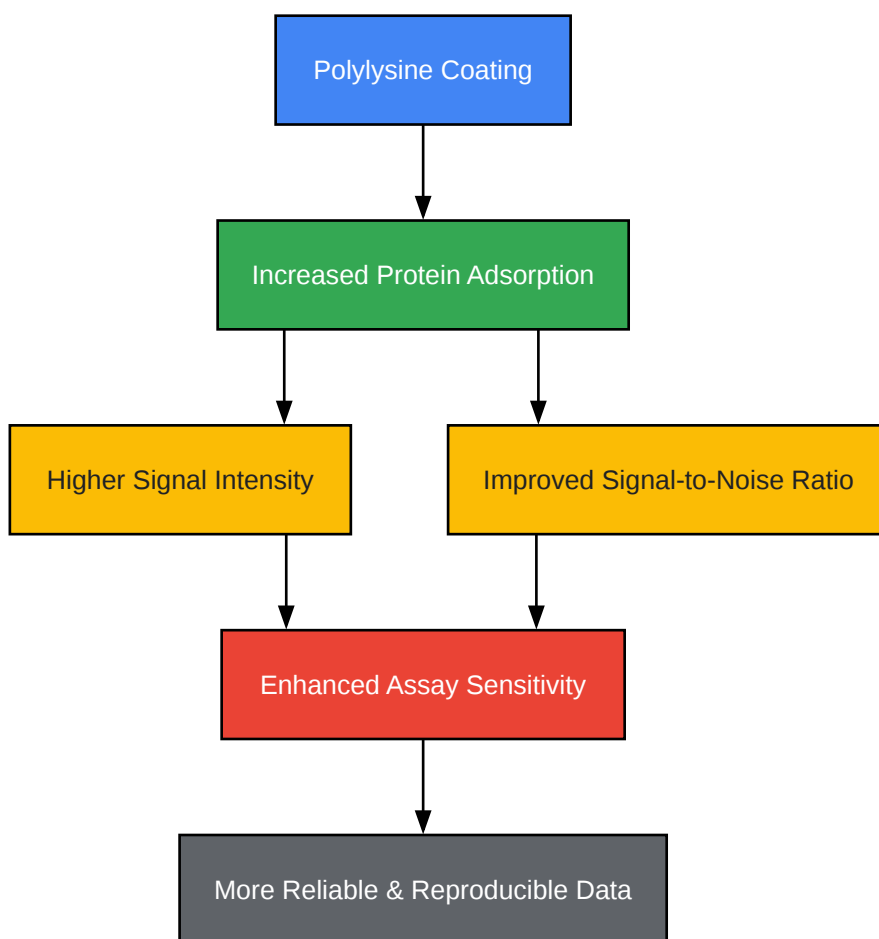
[Click to download full resolution via product page](#)

Caption: Mechanism of **polylysine**-enhanced protein adsorption.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for ELISA on a **polylysine**-coated plate.



[Click to download full resolution via product page](#)

Caption: Logical relationship of benefits from **polylysine** coating.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. biomat.it [biomat.it]
- 2. 多聚赖氨酸 | 多聚-D-赖氨酸 | 多聚-L-赖氨酸 [sigmaaldrich.com]
- 3. An ELISA method for quantitation of tubulin using poly-1-lysine coated microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Use of Poly-L-Lysine as a Capture Agent to Enhance the Detection of Antinuclear Antibodies by ELISA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Use of Poly-L-Lysine as a Capture Agent to Enhance the Detection of Antinuclear Antibodies by ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Polylysine Coating in ELISAs]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1216035#polylysine-coating-for-enhanced-protein-adsorption-in-elisas]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com